molecular formula C15H13IO4S B12455712 Ethyl 2,4-dihydroxy-6-[(E)-2-(5-iodo-2-thienyl)vinyl]benzoate

Ethyl 2,4-dihydroxy-6-[(E)-2-(5-iodo-2-thienyl)vinyl]benzoate

Cat. No.: B12455712
M. Wt: 416.2 g/mol
InChI Key: QVNHOHCSFDFRCJ-UHFFFAOYSA-N
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Description

Ethyl 2,4-dihydroxy-6-[(E)-2-(5-iodo-2-thienyl)vinyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, hydroxyl groups, and a thienyl vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dihydroxy-6-[(E)-2-(5-iodo-2-thienyl)vinyl]benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dihydroxybenzoic acid and 5-iodo-2-thiophene.

    Esterification: The 2,4-dihydroxybenzoic acid is esterified with ethanol to form ethyl 2,4-dihydroxybenzoate.

    Vinylation: The ethyl 2,4-dihydroxybenzoate is then subjected to a Heck reaction with 5-iodo-2-thiophene to introduce the thienyl vinyl group.

Industrial Production Methods:

Types of Reactions:

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.

    Reduction: The vinyl group can be reduced to form the corresponding ethyl derivative.

    Substitution: The iodine atom in the thienyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Ethyl 2,4-dihydroxy-6-[(E)-2-(5-thienyl)ethyl]benzoate.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

Ethyl 2,4-dihydroxy-6-[(E)-2-(5-iodo-2-thienyl)vinyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its hydroxyl groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: May be used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dihydroxy-6-[(E)-2-(5-iodo-2-thienyl)vinyl]benzoate involves its interaction with various molecular targets:

    Molecular Targets: Enzymes and receptors that interact with the hydroxyl and vinyl groups.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

  • Ethyl 2,4-dihydroxy-6-methylbenzoate
  • Ethyl 2,4-dihydroxy-6-[(E)-2-(5-bromo-2-thienyl)vinyl]benzoate

Comparison:

  • Uniqueness: The presence of the iodine atom in the thienyl group makes Ethyl 2,4-dihydroxy-6-[(E)-2-(5-iodo-2-thienyl)vinyl]benzoate unique compared to its analogs with different halogens or substituents.
  • Reactivity: The iodine atom can be easily substituted, providing a versatile platform for further chemical modifications.

Properties

Molecular Formula

C15H13IO4S

Molecular Weight

416.2 g/mol

IUPAC Name

ethyl 2,4-dihydroxy-6-[2-(5-iodothiophen-2-yl)ethenyl]benzoate

InChI

InChI=1S/C15H13IO4S/c1-2-20-15(19)14-9(7-10(17)8-12(14)18)3-4-11-5-6-13(16)21-11/h3-8,17-18H,2H2,1H3

InChI Key

QVNHOHCSFDFRCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1O)O)C=CC2=CC=C(S2)I

Origin of Product

United States

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